Bradykinin (1-6)

Overview

Description

Bradykinin (1-6) is a peptide hormone that has been studied for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects, including inflammation, pain relief, and vasodilation. Bradykinin (1-6) has been studied extensively in the laboratory, and its effects have been studied in both animals and humans.

Scientific Research Applications

Vasodilatory and Cardiovascular Effects

Bradykinin (BK) is a key player in various physiological and pathological processes, notably in cardiovascular regulation. Its classical action in the cardiovascular system is vasodilation, mediated in several vascular beds by the release of nitric oxide (NO) and prostacyclin. This effect is evident in both resistance and epicardial coronary vessels under basal and flow-stimulated conditions in human circulation. Studies have shown that BK is involved in the regulation of blood pressure and fluid balance and has a role in the ischaemic preconditioning response in myocardial ischaemia (Groves et al., 1995), (Baxter & Ebrahim, 2002), (Fox et al., 1961).

Modulation of Receptor Function

Bradykinin exerts its biological effects through activation of bradykinin B2 receptor (BKB2R), which is G-protein-coupled. This receptor is generally constitutively expressed and, upon activation, transduces signal cascades. The receptor is then desensitized, endocytosed, and resensitized. This modulation of receptor function and the signal transduction pathways it mediates are critical in understanding BK's role in various physiological responses (Prado et al., 2002).

Bradykinin in Pain and Inflammation

Bradykinin plays a central role in the production of pain and inflammation. It activates specific receptors leading to pain mediation and regulation of blood pressure, fluid balance, and smooth muscle contraction. Its role in different types of neuronal injury, including brain and spinal cord trauma, has been explored, suggesting potential clinical applications in the therapeutic management of neurosurgical patients (Francel Pc, 1992), (Jeftinija, 1994).

Metabolic Pathways and Genetic Interactions

Bradykinin metabolism in plasma is influenced by various kininases and genetic factors. The ACE insertion/deletion polymorphism modulates the in vivo metabolism of BK, which can impact cardiovascular diseases. Understanding these metabolic pathways and genetic interactions is crucial for developing targeted therapies for conditions influenced by BK metabolism (Murphey et al., 2000), (Marshall et al., 2002).

Bradykinin Receptors and Drug Development

The development of specific antagonists for BK receptors has opened new avenues for biomedical research and potential clinical applications. The interaction of BK with its receptors has implications in various physiological systems, including hormonal release, tissue growth, and leukocyte activation. The exploration of BK receptor pharmacology is crucial for understanding its role in health and disease and for the development of new therapeutic agents (Stewart, 1995), (Burch & Kyle, 1992).

Mechanism of Action

Target of Action

Bradykinin (1-6) primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled with different subunits of G proteins . The receptor is involved in various signaling mechanisms and plays a crucial role in mediating diverse functions in vascular permeability, including thrombosis and blood coagulation .

Mode of Action

Bradykinin (1-6) interacts with its primary target, B2R, to initiate a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions .

Biochemical Pathways

The activation of B2R by Bradykinin (1-6) affects several biochemical pathways. It induces the release of nitric oxide, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator . These substances exert diverse physiological actions on the cardiovascular system, including the regulation of vascular tone and local blood flow to organs, coagulation, fibrinolysis, and water–electrolyte balance .

Pharmacokinetics

It is known that bradykinin is a potent, short-lived vasoactive peptide . It is released in the body by a metabolic modification from precursors, which are pharmacologically active .

Result of Action

The activation of B2R by Bradykinin (1-6) results in several molecular and cellular effects. It causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, leading to increased blood flow . It also makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . Furthermore, it activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .

Action Environment

The action of Bradykinin (1-6) can be influenced by various environmental factors. For instance, during inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs . Moreover, the signaling of Bradykinin is implicated in various conditions such as chronic pain, vasculopathy, obesity, neuropathy, diabetes, and cancer .

Safety and Hazards

Future Directions

Bradykinin is found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms. This brings bradykinin to the core point as a molecule of immense therapeutic value. Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin mediated signaling mechanisms involved in the pathological conditions .

properties

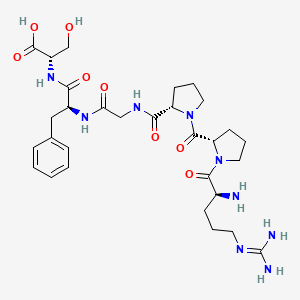

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJRNQYAYGIHLF-VUBDRERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

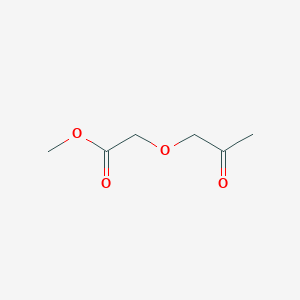

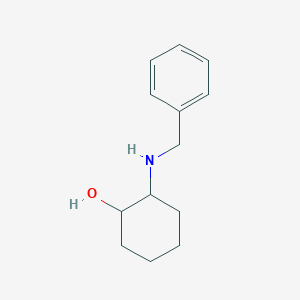

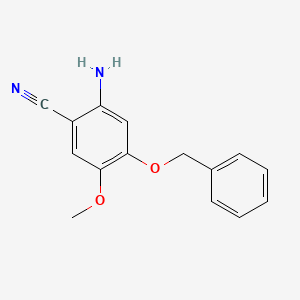

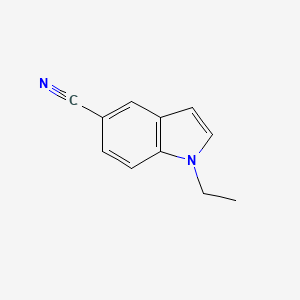

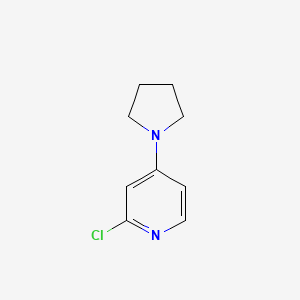

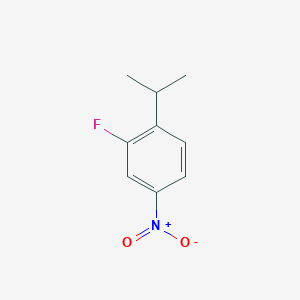

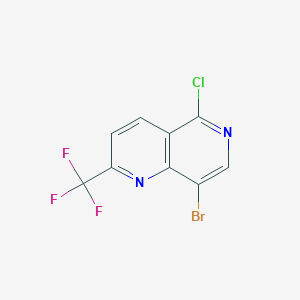

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)